molecular formula C10H5Br2NO2 B1513001 4,6-Dibromoquinoline-3-carboxylic acid CAS No. 1378254-96-6

4,6-Dibromoquinoline-3-carboxylic acid

Cat. No. B1513001
M. Wt: 330.96 g/mol
InChI Key: BOYXRZOXJQFRGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Dibromoquinoline-3-carboxylic acid is a chemical compound with the molecular formula C10H5Br2NO2 and a molecular weight of 330.96 g/mol . It is intended for research use only and is not suitable for human or veterinary use.


Molecular Structure Analysis

The molecular structure of 4,6-Dibromoquinoline-3-carboxylic acid consists of a quinoline core, which is a heterocyclic aromatic compound with a benzene ring fused to a pyridine ring. This core is substituted at the 4 and 6 positions with bromine atoms and at the 3 position with a carboxylic acid group .

Scientific Research Applications

Antibacterial Properties

4,6-Dibromoquinoline-3-carboxylic acid derivatives have been noted for their antibacterial properties. Research indicates that specific polysubstituted compounds exhibit significant activities against both Gram-positive and Gram-negative bacteria, pointing towards a potential application in the development of antibacterial agents. The structure-activity relationships are pivotal in this aspect, guiding the synthesis of more effective compounds (Koga et al., 1980).

Interaction with NMDA Receptor

The compound also shows relevance in neurological studies, particularly concerning the NMDA receptor. Certain derivatives have demonstrated antagonist activity at the glycine site of this receptor. This interaction is crucial for understanding and potentially manipulating neurological pathways and disorders, offering a foundation for developing therapeutics in this domain (Carling et al., 1992).

Synthetic Applications

In the realm of synthetic chemistry, 4,6-Dibromoquinoline-3-carboxylic acid serves as a precursor or intermediate in the synthesis of complex molecules. Its reactivity and functional groups make it a valuable component in constructing more intricate molecular structures, contributing to various synthetic routes and product development (Kurasawa et al., 2014).

Photolabile Protecting Group

Interestingly, derivatives of 4,6-Dibromoquinoline-3-carboxylic acid have been used as photolabile protecting groups. These groups can be removed by light, a property exploited in the release of biologically active molecules in a controlled manner, finding applications in areas like drug delivery and the activation of biological signals in a spatiotemporal context (Fedoryak & Dore, 2002).

Future Directions

Currently, 4,6-Dibromoquinoline-3-carboxylic acid is available for purchase for research purposes . Its potential applications in pharmaceutical testing and other areas of research could be explored further .

properties

IUPAC Name

4,6-dibromoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Br2NO2/c11-5-1-2-8-6(3-5)9(12)7(4-13-8)10(14)15/h1-4H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOYXRZOXJQFRGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C(=C2C=C1Br)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00856367
Record name 4,6-Dibromoquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dibromoquinoline-3-carboxylic acid

CAS RN

1378254-96-6
Record name 4,6-Dibromoquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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